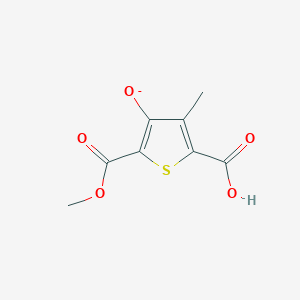
5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its carboxy and methoxycarbonyl functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Functional Groups: The carboxy and methoxycarbonyl groups can be introduced through various functionalization reactions, such as Friedel-Crafts acylation followed by esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxy group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学研究应用
5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism by which 5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
- 5-Carboxy-2-chloro-4-methoxyphenylboronic acid
- 5-Chloro-2-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
5-Carboxy-2-(methoxycarbonyl)-4-methylthiophen-3-olate is unique due to its specific combination of functional groups and the thiophene ring structure
属性
CAS 编号 |
42883-94-3 |
|---|---|
分子式 |
C8H7O5S- |
分子量 |
215.21 g/mol |
IUPAC 名称 |
5-carboxy-2-methoxycarbonyl-4-methylthiophen-3-olate |
InChI |
InChI=1S/C8H8O5S/c1-3-4(9)6(8(12)13-2)14-5(3)7(10)11/h9H,1-2H3,(H,10,11)/p-1 |
InChI 键 |
CKANNCGXAUEENT-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(SC(=C1[O-])C(=O)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


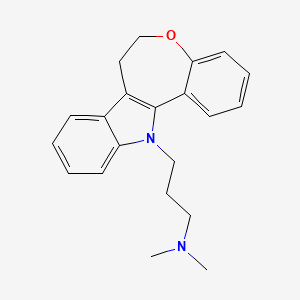
![2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione](/img/structure/B14663285.png)


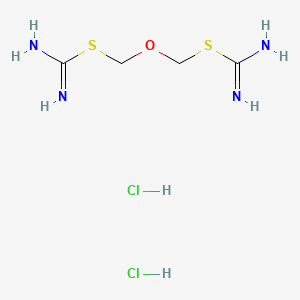
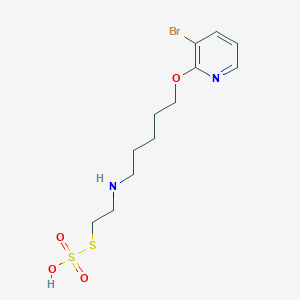
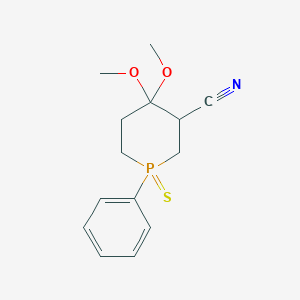
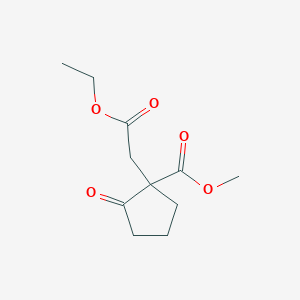
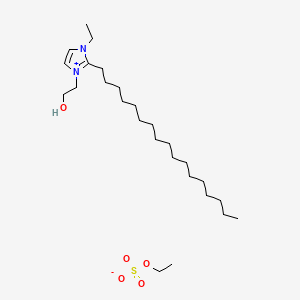
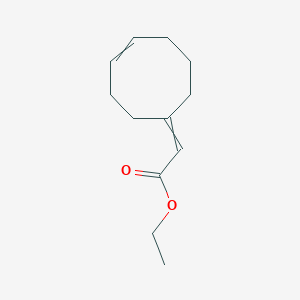

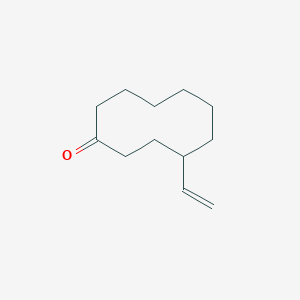
![1-{2-Methyl-5-[(E)-(pyrrolidin-1-yl)diazenyl]benzene-1-sulfonyl}piperidine](/img/structure/B14663365.png)

